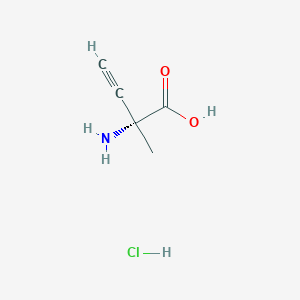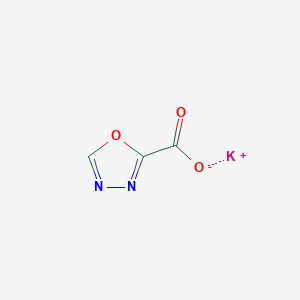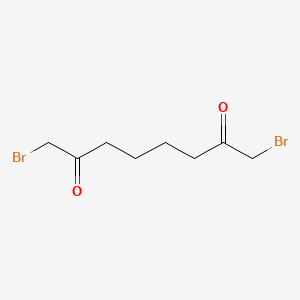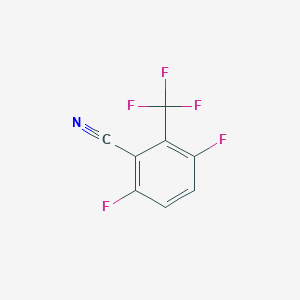
(R)-2-Amino-2-methylbut-3-ynoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-Amino-2-methylbut-3-yn-1-ol.
Protection of Amino Group: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Alkyne Formation: The protected amino alcohol is then subjected to a reaction with a strong base, such as sodium hydride, followed by the addition of a propargyl halide to introduce the alkyne group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amino acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amino acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-butynoic acid hydrochloride
- ®-2-Amino-2-methylbutanoic acid hydrochloride
- ®-2-Amino-2-methylpent-3-ynoic acid hydrochloride
Uniqueness
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride is unique due to the presence of both an alkyne group and a chiral center. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The alkyne group allows for unique chemical transformations, while the chiral center provides stereochemical specificity in biological interactions.
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylbut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c1-3-5(2,6)4(7)8;/h1H,6H2,2H3,(H,7,8);1H/t5-;/m1./s1 |
InChI Key |
NGFJUPOOJFSPJU-NUBCRITNSA-N |
Isomeric SMILES |
C[C@@](C#C)(C(=O)O)N.Cl |
Canonical SMILES |
CC(C#C)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)


![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)


![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)


